ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride
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Overview
Description
Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride typically involves the reaction of ethyl 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiadiazole derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylate: This compound is a precursor in the synthesis of the target compound and has similar chemical properties.
5-(Aminomethyl)-1,3,4-thiadiazole-2-thiol: This compound has a thiol group instead of an ester group, which can lead to different reactivity and applications.
1,3,4-Thiadiazole-2,5-diamine: This compound has two amino groups, which can result in different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2408964-46-3 |
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Molecular Formula |
C6H10ClN3O2S |
Molecular Weight |
223.68 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-2-11-6(10)5-9-8-4(3-7)12-5;/h2-3,7H2,1H3;1H |
InChI Key |
FDGMONRRJFSKNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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